(R)-4-Amino-3-phenylbutanoic acid, also known as (R)-4-amino-3-phenylbutyric acid, is a chiral amino acid derivative characterized by the presence of an amino group, a phenyl group, and a carboxylic acid group. Its molecular formula is and it plays a significant role in various biochemical processes and synthetic applications.
This compound is typically derived from the amino acid phenylalanine through various synthetic routes. It can also be found in certain biological systems, although its primary availability is through chemical synthesis.
(R)-4-Amino-3-phenylbutanoic acid is classified as an alpha-amino acid due to the presence of both an amino group and a carboxylic acid group attached to the same carbon atom. It is also categorized as a chiral compound, which means it exists in two enantiomeric forms.
The synthesis of (R)-4-amino-3-phenylbutanoic acid can be achieved through several methods:
One common synthetic route involves the following steps:
(R)-4-amino-3-phenylbutanoic acid can participate in various chemical reactions:
Common reagents used in these reactions include:
Controlled reaction conditions are essential for achieving desired products.
(R)-4-amino-3-phenylbutanoic acid acts primarily as a neurotransmitter modulator in biological systems. It interacts with specific receptors in the central nervous system, influencing neurotransmission pathways related to mood regulation and cognitive functions.
Research indicates that this compound may play a role in enhancing synaptic transmission and neuroprotection, making it a subject of interest for studies on neurological disorders .
Key physical properties include:
Chemical properties involve its reactivity due to the presence of both amino and carboxylic functional groups, allowing it to participate in various biochemical reactions.
Relevant analytical data includes:
(R)-4-amino-3-phenylbutanoic acid has diverse applications across several fields:
(R)-4-Amino-3-phenylbutanoic acid, initially known as Phenibut (β-phenyl-γ-aminobutyric acid), emerged from the Institute of Experimental Medicine in Leningrad during the 1960s under the direction of Soviet pharmacologist Vsevolod V. Perekalin. The compound was strategically designed by introducing a phenyl ring into the γ-aminobutyric acid (GABA) backbone to enhance its lipid solubility and blood-brain barrier permeability—a structural modification aimed at overcoming GABA’s inherent inability to cross into the central nervous system. This molecular engineering yielded a compound capable of eliciting pronounced neuropsychotropic effects while preserving GABAergic activity [3] [5].
Early Soviet clinical trials positioned Phenibut as a multifunctional psychotropic agent with distinguishing properties from Western anxiolytics. Unlike benzodiazepines, Phenibut demonstrated nootropic characteristics—enhancing cognitive function without excessive sedation. It was clinically approved for conditions including:
Table 1: Initial Clinical Scope of (R)-Phenibut in Soviet Medicine
Approval Period | Therapeutic Category | Specific Indications |
---|---|---|
1960-1970 | Anxiety Disorders | Psychosomatic anxiety, adjustment disorders |
1965-1975 | Neurological Management | Vestibular dysfunction, Meniere’s disease |
1970-1980 | Pediatric Psychiatry | Stuttering, night terrors, tic disorders |
The pharmacological distinction of the R-enantiomer became evident through stereochemical studies. Soviet researchers established that (R)-Phenibut exhibited a >100-fold higher affinity for GABAB receptors compared to its S-isomer, correlating with its anxiolytic efficacy. The S-isomer demonstrated negligible receptor binding but contributed to calcium channel blockade—a dual mechanism later characterized as gabapentinoid activity [2] [5].
The globalization of Phenibut accelerated following the dissolution of the Soviet Union, transitioning from a regional pharmaceutical to an internationally traded compound. By the early 2000s, it emerged within the Novel Psychoactive Substances (NPS) market, distributed primarily through online vendors marketing it as a "cognitive enhancer" or "social lubricant." A 2015 snapshot survey identified 48 distinct internet suppliers offering Phenibut in quantities ranging from 5-gram consumer packages to bulk 1000-kilogram industrial orders, with pricing demonstrating significant economies of scale—from $1.60/gram for small quantities to $0.23/gram for wholesale purchases [1].
Table 2: Global Availability Profile of Phenibut (2015)
Quantity Sold | Price per Gram (USD) | Formulations Available | Primary Market Positioning |
---|---|---|---|
5g | $1.60 | Powder | Nootropic supplement |
500g | $0.75 | Powder/capsules | Research chemical |
1000kg | $0.23 | Bulk powder | Industrial raw material |
Capsules (200-500mg) | $0.27-$2.80 | Pre-dosed capsules | Recreational supplement |
Demographic analysis of user communities revealed distinct consumption patterns: recreational users reported averaging 2.4 grams per session to achieve euphoria and sociability, while nootropic users consumed sub-gram doses for anxiety reduction. This divergence created a pharmacological dichotomy—the compound vacillated between clinical anxiolytic and recreational intoxicant identities. The stereoselectivity of these effects became increasingly relevant as analytical techniques advanced; mass spectrometry studies confirmed that the R-enantiomer mediated the primary GABAB effects responsible for the desired anxiolysis and euphoria [1] [2].
Regional regulatory disparities further complicated its status. While Russia maintained prescription-only status (brands: Noofen, Anvifen), countries like the United States permitted its sale as a dietary supplement ingredient until 2023, when the FDA declared it ineligible as a dietary component. The European Monitoring Centre for Drugs and Drug Addiction noted its ambiguous position: unlicensed as medicine yet increasingly controlled under psychoactive substance legislation (e.g., Germany’s NpSG) [1] [5] [9].
The repositioning of Phenibut from pharmaceutical to consumer product involved strategic rebranding centered on its stereochemical properties. Vendors emphasized the "Russian cognitive enhancer" narrative while selectively citing Soviet research on its nootropic effects. Marketing materials consistently highlighted the R-isomer’s GABAB agonism while omitting pharmacological risks, framing it as a "natural" alternative to prescription anxiolytics. This representation catalyzed its adoption within biohacking communities, where users engaged in self-experimentation with enantiomerically impure preparations [3] [5] [6].
Chemically, the shift manifested in supply chain diversification. Analytical studies of products sold as "Phenibut" between 2010–2020 revealed variable enantiomeric composition:
Table 3: Molecular Evolution of Phenibut Formulations
Era | Primary Form | Enantiomeric Ratio (R:S) | Key Pharmacological Targets |
---|---|---|---|
1960s-1990s | Pharmaceutical HCl salt | >99:1 | GABAB receptors |
2000-2015 | Powder/capsules | ~50:50 (racemic) | GABAB + α2δ VDCC |
2015-present | "Enantiopure" products | 70:30 to 85:15 | GABAB dominant |
Regulatory responses emerged asymmetrically. Australia classified it as a controlled substance (Schedule 4), while the United States issued FDA warnings against its inclusion in supplements, citing its pharmacological profile and potential for dependence. The European Union maintained a patchwork approach, with several member states invoking analogue legislation to restrict sales. Crucially, regulatory frameworks consistently failed to distinguish between racemic and enantiopure forms, creating enforcement loopholes [1] [5] [6].
The compound’s identity crisis culminated in its dual presence in medical literature: Russian clinical studies continued to investigate therapeutic applications (e.g., post-traumatic stress disorder), while Western case reports documented its recreational misuse. This bifurcation reflected underlying stereochemical realities—the R-enantiomer retained clinically relevant GABAB effects, while the S-isomer contributed to off-target calcium channel modulation associated with unpredictable adverse reactions in recreational users [2] [6].
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8